molecular formula C13H9BrN2O B14863030 3-Bromo-2-cyclopropylfuro[2,3-b]quinoxaline

3-Bromo-2-cyclopropylfuro[2,3-b]quinoxaline

Cat. No.: B14863030
M. Wt: 289.13 g/mol
InChI Key: OSRGBEKUJCDUHG-UHFFFAOYSA-N
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Description

3-Bromo-2-cyclopropylfuro[2,3-b]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a bromine atom and a cyclopropyl group, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-cyclopropylfuro[2,3-b]quinoxaline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-bromoaniline with cyclopropyl ketone in the presence of a base, followed by cyclization to form the furoquinoxaline ring system. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-cyclopropylfuro[2,3-b]quinoxaline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce quinoxaline N-oxides .

Scientific Research Applications

3-Bromo-2-cyclopropylfuro[2,3-b]quinoxaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyclopropylfuro[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinase activity by binding to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation events .

Comparison with Similar Compounds

Similar Compounds

    Indolo[2,3-b]quinoxaline: Another heterocyclic compound with similar structural features and biological activities.

    Pyrrolo[2,3-b]quinoxaline: Known for its antioxidant and anticancer properties.

    Thiazolo[4,5-b]quinoxaline: Studied for its antimicrobial and anticancer activities.

Uniqueness

3-Bromo-2-cyclopropylfuro[2,3-b]quinoxaline is unique due to the presence of the bromine atom and the cyclopropyl group, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and biological activity, making it a valuable subject for research in various scientific fields .

Properties

Molecular Formula

C13H9BrN2O

Molecular Weight

289.13 g/mol

IUPAC Name

3-bromo-2-cyclopropylfuro[3,2-b]quinoxaline

InChI

InChI=1S/C13H9BrN2O/c14-10-11-13(17-12(10)7-5-6-7)16-9-4-2-1-3-8(9)15-11/h1-4,7H,5-6H2

InChI Key

OSRGBEKUJCDUHG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C3=NC4=CC=CC=C4N=C3O2)Br

Origin of Product

United States

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